(2,6-Dimethylpyridin-3-yl)zinc bromide is an organozinc compound characterized by its reactivity and utility in various chemical reactions, particularly in organic synthesis. This compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in synthetic chemistry. The zinc atom's coordination with the nitrogen atom of the pyridine ring enhances its nucleophilicity, facilitating its role in cross-coupling reactions, such as Negishi coupling .
The synthesis of (2,6-Dimethylpyridin-3-yl)zinc bromide typically involves the following reaction:
This reaction is usually carried out in tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation and moisture interference. The use of THF as a solvent is crucial due to its ability to solvate ionic species effectively. In industrial settings, large-scale reactors with automated systems are employed to ensure high yield and purity through controlled temperature and pressure conditions .
The molecular formula for (2,6-Dimethylpyridin-3-yl)zinc bromide is , with a molecular weight of 251.4 g/mol. The compound features a pyridine ring substituted at the 2 and 6 positions with methyl groups, enhancing its lipophilicity and reactivity. The zinc atom is coordinated to the nitrogen atom of the pyridine ring.
Property | Value |
---|---|
Molecular Formula | C7H8BrNZn |
Molecular Weight | 251.4 g/mol |
IUPAC Name | bromozinc(1+); 2,6-dimethyl-3H-pyridin-3-ide |
InChI Key | BXKURFFEASNVBH-UHFFFAOYSA-M |
Canonical SMILES | CC1=NC(=[C-]C=C1)C.[Zn+]Br |
(2,6-Dimethylpyridin-3-yl)zinc bromide participates in various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions:
The mechanism of action for (2,6-Dimethylpyridin-3-yl)zinc bromide involves the coordination of the zinc atom to the nitrogen atom of the pyridine ring. This interaction enhances the nucleophilicity of the compound, allowing it to act as a Lewis acid. This property facilitates bond formation and substrate activation in various chemical reactions. The coordination also stabilizes transition states during reactions, leading to increased reaction rates .
Property | Value |
---|---|
Density | Not specified |
Melting Point | Not specified |
Boiling Point | Not specified |
Water Solubility | Not soluble |
The precise physical properties may vary based on purity and specific synthesis conditions.
(2,6-Dimethylpyridin-3-yl)zinc bromide has several scientific applications:
CAS No.: 2322-77-2
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.:
CAS No.:
CAS No.: 668462-13-3